3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Description
This compound features a propanamide backbone bridging a 3,5-dimethylisoxazole ring and a tetrahydrocarbazole moiety. Though exact physicochemical data (e.g., melting point, solubility) are unavailable, analogs such as N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (CAS 1574378-22-5) suggest a molecular weight range of ~350–360 g/mol and possible applications in neuropharmaceuticals or oncology .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C20H23N3O2/c1-12-14(13(2)25-23-12)10-11-19(24)21-18-9-5-7-16-15-6-3-4-8-17(15)22-20(16)18/h3-4,6,8,18,22H,5,7,9-11H2,1-2H3,(H,21,24) |
InChI Key |
MXTWLRWCQJQLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a derivative of carbazole and isoxazole, two classes of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 290.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, N-substituted carbazoles have been shown to inhibit cancer cell proliferation effectively. In studies involving various human cancer cell lines, derivatives similar to the target compound demonstrated IC50 values in the nanomolar range against ovarian and prostate carcinoma cell lines .
Neuroprotective Effects
Carbazole derivatives are also recognized for their neuroprotective effects. The compound may interact with neurotrophic factors and signaling pathways pertinent to neuronal survival and differentiation. Studies have suggested that certain carbazole derivatives enhance neurogenesis and protect against neurodegenerative conditions .
Antimicrobial Properties
Compounds within this structural class have exhibited antimicrobial activity against a range of pathogens. The presence of the isoxazole moiety is believed to contribute to this activity through mechanisms that disrupt microbial cell wall synthesis or function .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Signal Transduction Modulation : The compound may influence pathways involving signal transducers and activators of transcription (STATs), particularly STAT3 which is linked to tumorigenesis .
- Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells by activating intrinsic pathways.
Study 1: Antiproliferative Activity
A study conducted on a series of N-substituted carbazoles found that specific derivatives exhibited potent antiproliferative effects against ovarian carcinoma (PA1) and prostate carcinoma (PC3) with MIC values ranging from 8–20 µM .
Study 2: Neuroprotective Effects
In another investigation, a carbazole derivative was tested for its ability to enhance neurogenesis in adult hippocampal neurons. Results indicated a significant increase in neuronal survival rates when treated with the compound compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
Notes:
- The target compound’s tetrahydrocarbazole moiety distinguishes it from simpler propanamide derivatives like isoxaben (herbicide) or ’s thiazole-oxadiazole hybrids.
- Chlorination in the carbazole ring () may enhance lipophilicity and binding to hydrophobic targets compared to the non-halogenated target compound .
2.3 Crystallographic and Conformational Analysis
- Crystallography Tools : Structural validation of analogs (e.g., ) relies on programs like SHELXL and ORTEP-III, which optimize hydrogen-bonding networks and ring-puckering parameters .
Research Findings and Implications
- Metabolic Stability : The 3,5-dimethylisoxazole group may reduce oxidative metabolism compared to thiazole derivatives, extending half-life .
- Target Selectivity : The tetrahydrocarbazole moiety’s planar structure could enhance intercalation with DNA or protein pockets, a mechanism observed in topoisomerase inhibitors .
Preparation Methods
Cyclohexanone-Phenylhydrazine Condensation
Cyclohexanone reacts with phenylhydrazine in methanol/ethanol mixtures under reflux to form the corresponding hydrazone intermediate. For example:
Acid-Catalyzed Cyclization
The hydrazone undergoes cyclization in the presence of concentrated hydrochloric acid to yield 2,3,4,9-tetrahydro-1H-carbazole. Key parameters include:
Preparation of 3-(3,5-Dimethyl-4-Isoxazolyl)Propanoic Acid
The isoxazole moiety is synthesized via nitration and alkylation of pre-functionalized isoxazole derivatives.
Nitration of 3,5-Dimethylisoxazole
3,5-Dimethylisoxazole undergoes nitration at the 4-position using fuming nitric acid and sulfuric acid:
Reduction and Oxidation
The nitro group is reduced to an amine using Zn/AcOH, followed by oxidation to a carboxylic acid:
Propanoic Acid Derivatization
The carboxylic acid is converted to 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid via a three-carbon chain elongation:
-
Step 1 : Esterification with propargyl alcohol using DCC/DMAP.
-
Step 2 : Hydrogenation over Pd/C to saturate the triple bond.
Propanamide Bond Formation
The final step involves coupling the tetrahydrocarbazole amine with the isoxazole-propanoic acid derivative.
Acyl Chloride Method
3-(3,5-Dimethyl-4-isoxazolyl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,3,4,9-tetrahydro-1H-carbazol-1-amine in dichloromethane:
Coupling Reagent Approach
Alternative methods employ EDCl/HOBt or DCC as coupling agents:
Alternative Synthetic Methodologies
One-Pot Fischer Indole-Isoxazole Coupling
A streamlined approach involves simultaneous cyclization and coupling:
Solid-Phase Synthesis
For high-throughput applications, the tetrahydrocarbazole amine is immobilized on Wang resin, followed by iterative coupling and cleavage steps.
Industrial-Scale Considerations
Process Optimization
Purification Techniques
-
Crystallization : Ethanol/water (1:2) precipitates the product with >99% purity.
-
Chromatography : Silica gel column (hexane/ethyl acetate 3:1) for lab-scale purification.
Analytical Characterization
| Property | Data | Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₃O₂ | HRMS |
| Melting Point | 132–134°C | DSC |
| ¹H NMR (CDCl₃) | δ 2.72 (s, 3H, CH₃), 2.49 (s, 3H, CH₃) | 400 MHz NMR |
| HPLC Purity | 98.9% | C18 column, MeOH/H₂O |
Challenges and Solutions
Regioselectivity in Isoxazole Functionalization
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(3,5-dimethyl-4-isoxazolyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Carbazole Functionalization : Introducing substituents to the tetrahydrocarbazole core via nucleophilic substitution or coupling reactions.
Isoxazole-Propanamide Conjugation : Coupling the 3,5-dimethylisoxazole moiety to the propanamide linker using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile .
Microwave-Assisted Optimization : Accelerating reaction rates and improving yields (e.g., 20–30% efficiency gains) by employing microwave irradiation under controlled temperature (80–120°C) and pressure .
Key Variables to Monitor :
- Solvent polarity (DMF vs. acetonitrile).
- Catalyst loading (e.g., 0.1–0.3 equiv. palladium for coupling steps).
- Reaction time (6–24 hours for conventional heating vs. 30–60 minutes for microwave).
Q. Q2. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the carbazole and isoxazole moieties. For example, carbazole NH protons appear as singlets at δ 8.2–8.5 ppm, while isoxazole CH3 groups resonate at δ 2.1–2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 405.18) and detect impurities (<1% threshold) .
- HPLC-PDA : Reverse-phase C18 columns (MeCN/H2O gradient) to assess purity (>95% for biological assays) .
Q. Q3. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Targets : Prioritize enzymes/receptors structurally related to carbazole derivatives (e.g., kinases, topoisomerases) using fluorescence-based assays .
- Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include controls for solvent interference (e.g., DMSO <0.1%) .
- Data Normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. Q4. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR kinase (PDB ID: 1M17). Focus on interactions between the isoxazole ring and hydrophobic pockets .
- Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., via Gaussian 16) to optimize substituent polarity for solubility-bioactivity balance .
- AI-Driven Synthesis : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and predict optimal catalysts (e.g., Pd/C vs. CuI) .
Q. Q5. What experimental design strategies minimize variability in biological activity data across labs?
Methodological Answer:
- Factorial Design (DoE) : Apply 2k factorial designs to test variables (e.g., cell passage number, serum concentration, incubation time). For example, a 3-factor design reduces required experiments by 50% while identifying critical parameters .
- Orthogonal Validation : Confirm cytotoxicity results using dual assays (e.g., ATP luminescence + caspase-3 activation) to rule out false positives .
Q. Q6. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (e.g., t1/2 >60 minutes for viable candidates) and plasma protein binding (e.g., >90% bound in rodents) .
- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability if poor solubility (<10 µg/mL) is observed in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
